Nor-Desoxycholic Acid
Overview
Description
Nordeoxycholic acid is a bile acid analogue with a structural defect at the C23 position. It is a derivative of deoxycholic acid, which is a secondary bile acid produced by intestinal bacteria through the metabolism of primary bile acids. Nordeoxycholic acid plays a significant role in the homeostasis of the bile acid submetabolome, contributing to the maintenance of physiological status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nordeoxycholic acid involves the modification of deoxycholic acid. One common method includes the incubation of deoxycholic acid with enzyme-enriched liver subcellular fractions from mouse, rat, or human. This process leads to the formation of nordeoxycholic acid through various metabolic pathways .
Industrial Production Methods: Industrial production of nordeoxycholic acid typically involves large-scale enzymatic reactions. The use of liver subcellular fractions or recombinant enzymes can facilitate the conversion of deoxycholic acid to nordeoxycholic acid. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nordeoxycholic acid undergoes several types of chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Epimerization: Conversion of one stereoisomer to another.
Sulfation: Addition of sulfate groups.
Glucuronidation: Addition of glucuronic acid.
Common Reagents and Conditions: The reactions typically involve the use of specific enzymes or chemical reagents under controlled conditions. For example, hydroxylation and oxidation reactions may require the presence of cytochrome P450 enzymes, while sulfation and glucuronidation involve sulfotransferases and glucuronosyltransferases, respectively .
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, sulfated, and glucuronidated metabolites of nordeoxycholic acid .
Scientific Research Applications
Nordeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid metabolism and transformations.
Biology: Investigated for its role in maintaining bile acid homeostasis and its interactions with gut microbiota.
Medicine: Explored for potential therapeutic applications in liver diseases and metabolic disorders.
Industry: Utilized in the development of analytical methods for bile acid profiling and quantification
Mechanism of Action
Nordeoxycholic acid exerts its effects through various metabolic pathways. It undergoes hydroxylation, oxidation, epimerization, sulfation, and glucuronidation, which are catalyzed by specific enzymes. These reactions result in the formation of metabolites that play crucial roles in bile acid homeostasis and physiological processes .
Comparison with Similar Compounds
Deoxycholic Acid: A secondary bile acid from which nordeoxycholic acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Chenodeoxycholic Acid: A primary bile acid involved in the synthesis of secondary bile acids
Uniqueness: Nordeoxycholic acid is unique due to its structural defect at the C23 position, which distinguishes it from other bile acids. This structural difference influences its metabolic pathways and interactions with enzymes, making it a valuable compound for studying bile acid metabolism and homeostasis .
Properties
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQOCVIINWCFA-AHFDLSHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-86-9 | |
Record name | 23-Nordeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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